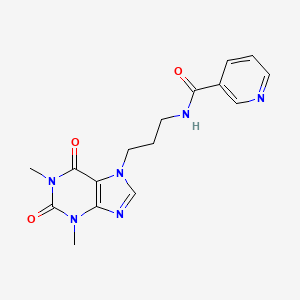

Theophylline, 7-(3-nicotinamidopropyl)-

Description

Contextualizing Xanthine (B1682287) Alkaloids in Chemical Biology Research

Xanthine alkaloids, a class of naturally occurring purine bases, are integral to various biological processes and have long been a subject of intense scientific scrutiny. Found in common beverages like coffee, tea, and cocoa, these compounds, including caffeine (B1668208), theobromine, and theophylline (B1681296), exert a range of physiological effects. In the realm of chemical biology, xanthine and its derivatives are recognized for their diverse pharmacological activities, which stem from their ability to interact with multiple biological targets. Their actions as competitive nonselective phosphodiesterase inhibitors and nonselective adenosine (B11128) receptor antagonists are well-documented. This dual activity leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), activation of protein kinase A, and modulation of inflammatory pathways. The inherent biological activity and modifiable chemical structure of xanthine alkaloids make them a rich source of lead compounds in drug discovery.

Significance of Theophylline as a Core Scaffold in Medicinal Chemistry

Theophylline (1,3-dimethylxanthine) stands out as a particularly important member of the xanthine family in the field of medicinal chemistry. Historically used for its bronchodilator effects in the treatment of respiratory diseases, its therapeutic potential extends to anti-inflammatory and immunomodulatory activities. Theophylline's purine ring system, with its various substitution points, provides a versatile scaffold for the synthesis of a wide array of derivatives. nih.gov Modifications at the N1, N3, C8, and particularly the N7 position have been explored to enhance potency, selectivity, and pharmacokinetic properties, while potentially reducing side effects. The ability to introduce diverse functional groups at the N7 position allows for the fine-tuning of the molecule's interaction with biological targets, leading to the development of novel therapeutic agents with a range of applications, from cardiovascular to neurodegenerative diseases.

Rationale for Research into Theophylline, 7-(3-nicotinamidopropyl)- and its Analogues

The exploration of 7-substituted theophylline derivatives is driven by the quest for compounds with improved therapeutic profiles. The nicotinamide (B372718) moiety, a form of vitamin B3, is a biologically significant molecule involved in various enzymatic reactions. The rationale for incorporating a nicotinamidopropyl group at the 7-position of theophylline is to investigate the synergistic or novel pharmacological activities that may arise from the combination of these two bioactive pharmacophores. Research in this area aims to understand how the introduction of the nicotinamide structure influences the established activities of theophylline, such as its effects on smooth muscle and cardiovascular systems. A key study in this area focused on the synthesis and pharmacological screening of a series of nicotinamide derivatives of 7-substituted theophyllines, including Theophylline, 7-(3-nicotinamidopropyl)-, to evaluate their potential as therapeutic agents. nih.gov The findings from such research contribute to a deeper understanding of the structure-activity relationships within this class of compounds and may pave the way for the development of new drugs with unique mechanisms of action.

Structure

3D Structure

Properties

CAS No. |

70454-27-2 |

|---|---|

Molecular Formula |

C16H18N6O3 |

Molecular Weight |

342.35 g/mol |

IUPAC Name |

N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C16H18N6O3/c1-20-13-12(15(24)21(2)16(20)25)22(10-19-13)8-4-7-18-14(23)11-5-3-6-17-9-11/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,18,23) |

InChI Key |

VPNIXCPSFPGQQX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Molecular Target Identification and Mechanistic Elucidation of Theophylline, 7 3 Nicotinamidopropyl

Phosphodiesterase (PDE) Inhibition Studies

There is no available scientific literature detailing the effects of Theophylline (B1681296), 7-(3-nicotinamidopropyl)- on phosphodiesterase enzymes.

Assessment of Non-Selective PDE Inhibition

No studies were found that assess the non-selective PDE inhibitory activity of Theophylline, 7-(3-nicotinamidopropyl)-.

Investigation of Isozyme-Specific PDE Modulation

Data regarding the investigation of isozyme-specific PDE modulation by Theophylline, 7-(3-nicotinamidopropyl)- are not available in published research.

Enzymatic Assays for PDE Activity Quantification

There are no published enzymatic assay results quantifying the PDE inhibitory activity of Theophylline, 7-(3-nicotinamidopropyl)-.

Adenosine (B11128) Receptor (AR) Antagonism

Specific research on the adenosine receptor antagonism profile of Theophylline, 7-(3-nicotinamidopropyl)- has not been reported in the scientific literature.

Analysis of Non-Selective AR Antagonism Profile

An analysis of the non-selective AR antagonism profile for Theophylline, 7-(3-nicotinamidopropyl)- is not available.

Affinity and Selectivity Profiling for AR Subtypes (A1, A2A, A2B, A3)

Affinity and selectivity profiling data for Theophylline, 7-(3-nicotinamidopropyl)- against adenosine receptor subtypes A1, A2A, A2B, and A3 are currently not documented in research publications.

Receptor Binding Assay Methodologies

Receptor binding assays are fundamental techniques used to determine the affinity of a ligand for a receptor. nih.gov These assays typically involve the use of a labeled ligand, often radiolabeled, and a source of the receptor, which can be in the form of cell membranes or purified proteins. nih.gov Two common formats for these assays in high-throughput screening are filtration binding assays and Scintillation Proximity Assays (SPA). nih.gov

In a filtration assay, the receptor and bound radioligand are trapped on a filter, while the unbound ligand is washed away. The radioactivity retained on the filter is then measured to quantify the binding. nih.gov The SPA method involves beads that emit light when a radiolabeled ligand binds to a receptor coated on the bead's surface. This technique eliminates the need for a separation step, as only bound ligands are close enough to the scintillant to produce a signal. nih.gov A heterologous competition binding assay is a specific application used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a labeled ligand from the receptor. nih.gov

Histone Deacetylase (HDAC) Activation Mechanisms

Theophylline-based compounds have been shown to exert anti-inflammatory effects through the activation of histone deacetylases (HDACs). mdpi.comclinpgx.org This mechanism is distinct from the compound's better-known actions of phosphodiesterase inhibition and adenosine receptor antagonism. clinpgx.orgpnas.org Low, therapeutic concentrations of theophylline (10⁻⁶ to 10⁻⁵ M) can directly increase the activity of HDACs in various cell types, including epithelial cells and macrophages. pnas.orgnih.gov This activation leads to the deacetylation of core histones, which suppresses the transcription of inflammatory genes. mdpi.comresearchgate.net

Research indicates that theophylline's effect is not uniform across all HDAC isoforms. For instance, at a concentration of 10⁻⁵ M, theophylline was found to enhance the activity of immunoprecipitated HDAC1 and HDAC3, while having little effect on HDAC2 activity in one study. pnas.org However, other studies emphasize the importance of HDAC2 activation in mediating the anti-inflammatory effects of corticosteroids, and show that theophylline can restore reduced HDAC2 activity. mdpi.comnih.govnih.gov In alveolar macrophages from patients with Chronic Obstructive Pulmonary Disease (COPD), theophylline induced a significant increase in HDAC activity, which was associated with enhanced suppression of inflammatory cytokine release. nih.govdrugbank.comnih.gov This effect is crucial as it can reverse the corticosteroid insensitivity often observed in inflammatory lung diseases. mdpi.comnih.gov The activation of HDAC by theophylline allows for its recruitment by corticosteroids to the sites of active inflammation, thereby synergistically suppressing inflammatory gene expression. clinpgx.orgpnas.org

| Cell Type | Theophylline Concentration | Effect on HDAC Activity | Affected HDAC Isoforms | Reference |

|---|---|---|---|---|

| BAL macrophages, A549 epithelial cells | 10⁻⁶ to 10⁻⁵ M | Significant stimulatory effect on whole-cell HDAC activity | Not specified | pnas.org |

| U937 cells, Alveolar Macrophages (AM) from smokers | 10⁻⁶ to 10⁻⁵ M | Enhances HDAC activity | HDAC1, HDAC2 | nih.gov |

| COPD Alveolar Macrophages (AM) | Not specified | Sixfold increase in HDAC activity in lysates | Not specified | nih.govdrugbank.com |

| General (in vitro) | 10⁻⁵ M | Enhanced HDAC1 and HDAC3 activity; little effect on HDAC2 | HDAC1, HDAC3 | pnas.org |

The mechanism by which theophylline activates HDACs involves the inhibition of the delta isoform of phosphoinositide-3-kinase (PI3K-δ). nih.govmdpi.com In many inflammatory diseases, oxidative stress leads to the activation of PI3K-δ. researchgate.netnih.gov This activated kinase can phosphorylate and subsequently reduce the activity of HDAC2, contributing to a state of corticosteroid resistance. researchgate.netnih.gov

Theophylline has been identified as a potent and selective inhibitor of oxidant-activated PI3K-δ. nih.gov By inhibiting PI3K-δ, theophylline prevents the downstream phosphorylation and inactivation of HDAC2, thereby restoring its function. researchgate.netnih.gov This restoration of HDAC2 activity is critical for enabling corticosteroids to effectively suppress inflammatory gene expression. nih.gov Studies have shown that theophylline's ability to reverse corticosteroid insensitivity in peripheral blood mononuclear cells from COPD patients is linked to its inhibition of PI3K-δ. nih.gov The use of a selective PI3K-δ inhibitor (IC87114) mimicked the effects of theophylline in restoring corticosteroid sensitivity, further confirming that PI3K-δ is a key target in this pathway. nih.gov

Investigation of Other Potential Molecular Targets and Signaling Pathways

The Nuclear Factor-kappaB (NF-κB) signaling pathway is a critical regulator of genes involved in immune and inflammatory responses. bio-rad.com Theophylline has been shown to modulate this pathway, contributing to its anti-inflammatory properties. mdpi.comnih.govnih.gov The activation of NF-κB involves the degradation of its inhibitory protein, IκBα, which allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. bio-rad.comnih.gov

Research has demonstrated that theophylline can inhibit the activation of NF-κB in various cell types, including human monocytic U-937 cells, Jurkat T cells, peripheral blood mononuclear cells (PBMCs), and human pulmonary epithelial cells. nih.govnih.gov The mechanism of this inhibition is linked to theophylline's ability to prevent the degradation of the IκBα protein. nih.govnih.gov By preserving IκBα, theophylline effectively sequesters NF-κB in the cytoplasm, preventing it from activating inflammatory genes. nih.gov This action leads to the suppression of pro-inflammatory cytokine production. mdpi.comnih.govnih.gov The activation of HDAC2 by theophylline also plays a role, as HDAC2 can deacetylate histones at inflammatory gene promoters, thereby suppressing gene expression switched on by transcription factors like NF-κB. researchgate.net

| Cell Line/Type | Inducer | Effect of Theophylline | Mechanism | Reference |

|---|---|---|---|---|

| U-937, Jurkat, PBMC | TNF-α | Inhibits NF-κB activation | Preservation of IκBα protein | nih.gov |

| A549 (pulmonary epithelial) | TNF-α | Suppresses NF-κB-p65 nuclear translocation; inhibits NF-κB-dependent gene expression | Protection of IκBα protein from degradation | nih.gov |

| Macrophages, Monocytes | Inflammatory stimuli | Inhibition of NF-κB, suppressing inflammatory genes | HDAC2 modulation | mdpi.com |

Theophylline has been shown to induce relaxation of airway smooth muscle, a key component of its bronchodilator effect, through the activation of large-conductance Ca²⁺-activated K⁺ (BK) channels. nih.govnih.gov The opening of these channels in the cell membrane of smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This change in membrane potential results in the closure of voltage-dependent calcium channels, a decrease in intracellular calcium concentration ([Ca²⁺]i), and subsequent muscle relaxation. nih.gov

In porcine tracheal smooth muscle, theophylline-induced relaxation was significantly inhibited by iberiotoxin, a specific inhibitor of BK channels. nih.govnih.gov Furthermore, theophylline was found to shift the relationship between intracellular calcium concentration and force to the right, indicating a decrease in the calcium sensitivity of the contractile apparatus. nih.govnih.gov This suggests that theophylline's mechanism involves not only reducing the influx of calcium but also making the contractile machinery less responsive to the calcium that is present. This effect is thought to be mediated, at least in part, through the action of cyclic AMP (cAMP). nih.govnih.gov

Regulation of Serine/Arginine-Rich Splicing Factor 3 (SRSF3) Expression

Theophylline has been identified as a regulator of Serine/Arginine-Rich Splicing Factor 3 (SRSF3), a key protein involved in RNA splicing and post-transcriptional regulation. acs.org Research indicates that theophylline downregulates the expression of SRSF3 in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). drugbank.com This downregulation of SRSF3 is significant because SRSF3 is often abnormally expressed in tumors and plays a role in the aberrant splicing of genes critical to cancer development, such as p53. acs.orgdrugbank.com

The mechanism by which theophylline impacts SRSF3 leads to a functional shift in the tumor suppressor protein p53. Specifically, it facilitates the conversion of the p53α isoform to the p53β isoform. drugbank.com This switch is associated with the promotion of cellular apoptosis and senescence, which are crucial processes for inhibiting cancer progression. drugbank.com Theophylline's ability to modulate SRSF3 and consequently alter p53 splicing highlights a potential pathway for its anti-tumor effects. drugbank.com

| Cell Line | Effect of Theophylline | Mechanism | Outcome |

|---|---|---|---|

| HeLa, MCF-7 | Downregulation of SRSF3 Expression | Facilitates conversion of p53α to p53β isoform | Induction of apoptosis and senescence, reduced cell colony formation |

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition by Theophylline-Based Compounds

While research on Theophylline, 7-(3-nicotinamidopropyl)- itself is limited, the theophylline chemical scaffold has been successfully used to develop potent and selective inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1). acs.org ALDH1A1 is recognized as a marker for cancer stem cells, and its overexpression is linked to poor prognosis and chemoresistance in various cancers. nih.govpatsnap.com

A quantitative high-throughput screening campaign led to the discovery of theophylline-based analogs that demonstrate highly selective inhibition of ALDH1A1 over other ALDH isozymes like ALDH3A1, ALDH1B1, and ALDH2. acs.org Medicinal chemistry efforts optimized these initial hits to improve their potency and pharmacological properties. acs.org For instance, the optimized analog NCT-501 emerged from these studies as a potent and selective ALDH1A1 inhibitor. acs.org This line of research demonstrates that the theophylline structure is a viable backbone for creating targeted inhibitors against key enzymes in cancer biology. acs.orgnih.gov

| Compound Class | Molecular Target | Selectivity | Therapeutic Rationale |

|---|---|---|---|

| Theophylline-Based Analogs (e.g., NCT-501) | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | High selectivity over ALDH1B1, ALDH2, ALDH3A1 | Targeting cancer stem cells, overcoming chemoresistance acs.orgnih.gov |

Human Pancreatic Lipase (B570770) Inhibition

Theophylline has been shown to inhibit the activity of human pancreatic lipase, an essential enzyme for the digestion of dietary fats. drugbank.com The inhibition of this enzyme is a therapeutic strategy for managing obesity, as it reduces the absorption of fat from the gastrointestinal tract. mdpi.com

In in vitro studies, theophylline demonstrated a dose-dependent inhibitory effect on the hydrolysis of triglycerides. drugbank.com Specifically, at concentrations ranging from 0.015 to 15 mM, theophylline inhibited the hydrolysis of the triglyceride substrate tripalmitate by 29.89% and the hydrolysis of tributyrin (B1683025) by 62.79%. drugbank.com This action places theophylline among other methylxanthines, like caffeine (B1668208) and theobromine, that also exhibit pancreatic lipase inhibitory activity. drugbank.com

| Enzyme | Substrate | Inhibitor | Observed Inhibition (%) | Concentration Range |

|---|---|---|---|---|

| Human Pancreatic Lipase | Tripalmitate | Theophylline | 29.89% | 0.015-15 mM |

| Human Pancreatic Lipase | Tributyrin | Theophylline | 62.79% | 0.015-15 mM |

Modulation of Interleukin-10 (IL-10) Secretion

Interleukin-10 (IL-10) is an anti-inflammatory cytokine. While some reports have proposed that theophylline's anti-inflammatory effects could be mediated through an increase in IL-10, direct clinical investigation has challenged this hypothesis. A study involving patients with mild asthma found that treatment with low-dose theophylline did not increase the production of IL-10 by alveolar macrophages. nih.gov

The research also showed no significant change in whole-blood IL-10 release or in the number of monocytes and T cells expressing intracellular IL-10 after theophylline treatment. nih.gov Despite not increasing IL-10, the treatment did result in a significant reduction in eosinophil numbers in the bronchoalveolar lavage fluid, confirming an anti-inflammatory effect. nih.gov Therefore, the evidence suggests that the anti-inflammatory action of low-dose theophylline in asthma is not mediated via the upregulation of IL-10. nih.gov

Decrease of Poly (ADP-ribose) Polymerase-1 (PARP-1) Activity

Theophylline has been identified as an inhibitor of Poly (ADP-ribose) Polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair and cell death. nih.gov In conditions of significant oxidative stress, such as in chronic obstructive pulmonary disease (COPD), excessive activation of PARP-1 can lead to the depletion of its substrate, NAD+, triggering an energy crisis and ultimately cell death. nih.gov

Research has shown that in human pulmonary epithelial cells exposed to hydrogen peroxide, the resulting PARP-1 activation and subsequent decrease in intracellular NAD+ levels were prevented by theophylline in a dose-dependent manner. nih.gov Further analysis confirmed that theophylline acts as a competitive inhibitor of purified human PARP-1. nih.gov This inhibition of PARP-1 represents a distinct molecular mechanism contributing to the therapeutic effects of theophylline in lung pathologies associated with oxidative stress. nih.gov

Induction of Apoptosis in Inflammatory Cell Lines

Theophylline has been demonstrated to promote apoptosis, or programmed cell death, in inflammatory cells, which is a key component of its anti-inflammatory properties. This effect is particularly relevant in airway inflammation, where the lifespan of granulocytes (neutrophils and eosinophils) is often prolonged by inflammatory cytokines. wikipedia.org

Studies have shown that theophylline accelerates the apoptosis of human neutrophils and eosinophils in a dose-dependent manner. wikipedia.org It effectively counteracts the pro-survival effects of cytokines like GM-CSF and IL-5. wikipedia.org For instance, a therapeutic concentration of theophylline (0.1 mM) significantly increased the percentage of apoptosis in neutrophils and eosinophils that had been treated with GM-CSF. wikipedia.org This pro-apoptotic effect on inflammatory cells contributes to the reduction of their numbers at sites of inflammation. nih.govwikipedia.org

| Cell Type | Condition | Effect of Theophylline | Key Finding |

|---|---|---|---|

| Human Neutrophils | GM-CSF-induced survival | Accelerated apoptosis | Increased apoptosis from 18% to 38% |

| Human Eosinophils | GM-CSF or IL-5-induced survival | Accelerated apoptosis | Increased apoptosis from ~21-22% to ~33-35% |

| Inflammatory Progenitor Cells | Asthmatic patients | Increased apoptosis | Inhibited colony formation of eosinophil lineage |

Interactions with Key Cellular Signaling Cascades (e.g., PI3K/ERK/Akt/mTOR pathways)

Theophylline interacts with the phosphoinositide 3-kinase (PI3K) signaling pathway, a central cascade that regulates inflammation, cell growth, and survival. nih.govmdpi.com Specifically, low, non-bronchodilator concentrations of theophylline have been shown to inhibit the delta (δ) isoform of PI3K. nih.gov

This inhibition of PI3K-δ is a crucial mechanism for the anti-inflammatory effects of theophylline, particularly in the context of COPD. nih.gov Oxidative stress, a hallmark of COPD, can activate PI3K-δ, leading to corticosteroid resistance. Theophylline's inhibition of PI3K-δ has been shown to restore the activity of histone deacetylase-2 (HDAC2), thereby reversing corticosteroid insensitivity in cells from COPD patients. nih.govnih.gov The PI3K/Akt/mTOR pathway is a critical regulator of numerous cellular processes, and its activation is linked to tumorigenesis. mdpi.comtbzmed.ac.ir By inhibiting the upstream component PI3K-δ, theophylline can modulate this entire signaling cascade, which underlies its therapeutic potential in inflammatory diseases. nih.govresearchgate.net

Structure Activity Relationship Sar Analysis of Theophylline, 7 3 Nicotinamidopropyl and Analogues

Elucidation of Structural Determinants for Molecular Target Affinity and Selectivity

The biological profile of theophylline (B1681296) derivatives is intricately linked to the nature of the substituents at various positions on the xanthine (B1682287) ring. The N7 position, in particular, offers a vector for modification that can significantly alter the compound's interaction with target proteins, influencing both affinity and selectivity.

Influence of the N7 Substituent on PDE Inhibition Potency

Theophylline is recognized as a non-selective competitive inhibitor of phosphodiesterases (PDEs), particularly affecting PDE3 and PDE4 isoforms, which leads to an increase in intracellular cyclic AMP (cAMP). nih.govnih.govmedchemexpress.com This inhibition of PDEs is a major mechanism behind its action as a smooth muscle relaxant and bronchodilator. medchemexpress.comnih.gov The potency of this inhibition, however, is generally considered weak to moderate. researchgate.net

Structure-activity relationship studies have demonstrated that modifications at the N7-position can modulate this inhibitory activity. For instance, linking a 3(2H)-pyridazinone system to 7-(2-ethyl)-theophylline via a piperazine (B1678402) ring was found to increase the relaxant action on tracheal muscle compared to theophylline, suggesting enhanced bronchodilator activity. nih.gov Conversely, when the linkage was through an amino group, the activity decreased. nih.gov Another N7-substituted derivative, Doxofylline (7-(1,3-dioxalan-2-yl-methyl) theophylline), exhibits similar efficacy to theophylline but with a different activity profile, suggesting the N7 substituent significantly alters target interaction. mdpi.com While specific PDE inhibition data for the 7-(3-nicotinamidopropyl)- substituent is not extensively detailed in the available literature, the general principle holds that the size, flexibility, and chemical nature of the N7-substituent are key factors in determining the potency of PDE inhibition.

Role of the N7 Chain in Adenosine (B11128) Receptor Binding Selectivity

Theophylline also functions as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3). nih.govdrugbank.com This action contributes to some of its physiological effects, including certain side effects like cardiac arrhythmias at high concentrations. mdpi.com The affinity of theophylline for these receptors is in the low micromolar range. guidetopharmacology.orgresearchgate.net

Impact of the Nicotinamide (B372718) Moiety on Specific Biological Activities

The incorporation of a nicotinamide moiety introduces a distinct pharmacophore into the theophylline structure, suggesting the potential for a hybrid pharmacological profile. Nicotinamide, a form of vitamin B3, is a precursor for the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is crucial for cellular redox reactions. nih.gov

Pharmacological screening of nicotinamide derivatives of 7-substituted theophyllines has revealed specific biological activities. These compounds were found to possess very low coronarodilatory activity but demonstrated remarkable antispastic activity with low toxicity. nih.gov This suggests that the nicotinamide portion of the molecule confers a significant antispastic effect, which is distinct from the primary bronchodilator and anti-inflammatory actions typically associated with theophylline's PDE inhibition and adenosine receptor antagonism. The antispastic activity may be related to interactions with targets not typically engaged by theophylline itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to connect the chemical structure of a compound with its biological activity. nih.govfarmaciajournal.com For theophylline derivatives, these models help in understanding the specific physicochemical and quantum chemical properties that drive their interactions with biological targets.

Correlation of Quantum Chemical and Physicochemical Parameters with In Vitro Activities

QSAR models developed for a series of theophylline derivatives have successfully identified key molecular descriptors that correlate with their biological activities, such as the inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1). researchgate.net These studies highlight the importance of a combination of quantum chemical, constitutional, and hydrophobicity parameters in predicting a compound's potency. researchgate.net

Key parameters often used in these models include:

Physicochemical Parameters:

LogP (Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and transport to the target site.

MW (Molecular Weight): Relates to the size of the molecule.

MR (Molar Refractivity): A measure of the molar volume and polarizability of a molecule.

Quantum Chemical Descriptors:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.

DM (Dipole Moment): Indicates the polarity of the molecule, which is crucial for dipole-dipole interactions with the receptor.

HE (Hydration Energy): The energy released upon hydration of the molecule.

A multiple linear regression (MLR) model for theophylline derivatives as ALDH1A1 inhibitors demonstrated a strong correlation between these descriptors and the observed biological activity (pIC50), confirming the predictive power of the QSAR approach. researchgate.net

| Parameter Type | Descriptor | Significance in SAR |

|---|---|---|

| Hydrophobicity | LogP | Describes the compound's ability to cross biological membranes. |

| Constitutional | MW (Molecular Weight) | Relates to the overall size and steric bulk of the molecule. |

| Physicochemical | MR (Molar Refractivity) | Reflects volume and polarizability, influencing binding interactions. |

| Quantum Chemical | EHOMO | Indicates the molecule's capacity to donate electrons. |

| ELUMO | Indicates the molecule's capacity to accept electrons. | |

| DM (Dipole Moment) | Governs polar interactions with the target binding site. |

Computational Approaches in SAR Studies

Computational methods are indispensable tools for exploring the SAR of theophylline analogues. Techniques such as molecular docking and 3D-QSAR provide detailed insights into the molecular interactions that underpin biological activity, guiding the design of more potent and selective compounds.

Molecular docking studies, for example, have been used to investigate the binding modes of theophylline-based molecules within the active site of target enzymes like ALDH1A1. These studies can identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, explaining the observed selectivity and potency.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by creating a 3D model that correlates the steric and electrostatic fields of a series of aligned molecules with their biological activity. A CoMFA model for PDE4 inhibitors, for instance, can generate contour maps that visualize regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity. This provides a visual and quantitative guide for designing new derivatives with improved potency.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the specific molecular interactions that stabilize the ligand-receptor complex. In the absence of direct studies on "Theophylline, 7-(3-nicotinamidopropyl)-", an examination of analogous theophylline derivatives containing amide functionalities at the 7-position can elucidate key binding features.

A study on a series of theophylline analogues bearing 1,2,3-triazoles with various amide substituents docked against the tyrosine kinase domain of human epidermal growth factor receptor 2 (HER2) reveals important ligand-target interactions. For instance, compounds 22 and 27 from this series demonstrated significant cytotoxic activity, which was rationalized by their docking scores and binding interactions. researchgate.net

The molecular interactions for these representative analogues are summarized below. These interactions highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of 7-substituted theophylline derivatives to their biological targets. The xanthine core of theophylline, along with the amide and aromatic moieties of the substituents, play crucial roles in establishing these connections.

| Compound Analogue | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Analogue 22 | LEU-726 | Hydrogen Bond | 2.98 |

| THR-862 | Hydrogen Bond | 3.07 | |

| ASP-863 | Hydrogen Bond | 2.88 | |

| LEU-844 | Hydrophobic | - | |

| Analogue 41 | MET-801 | Hydrogen Bond | 3.12 |

| THR-798 | Hydrogen Bond | 3.21 | |

| LEU-785 | Hydrophobic | - |

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are instrumental in predicting the binding affinities of ligands to their target proteins, often expressed as a binding energy value. These predictions help in prioritizing compounds for further experimental testing. The same study on theophylline-1,2,3-triazole derivatives with amide substituents also calculated their binding affinities and energies against HER2. researchgate.net

The predicted binding affinities and energies for the most active compounds in the series provide a quantitative measure of their potential efficacy. These computational results correlated well with the in vitro anticancer activities observed for these compounds. The data underscores the utility of in silico predictions in drug discovery and SAR analysis.

The following table presents the in silico predicted binding affinities and energies for selected theophylline analogues.

| Compound Analogue | Dock Score | Binding Affinity (kcal/mol) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Analogue 22 | -9.8 | -8.7 | -45.6 |

| Analogue 27 | -9.5 | -8.4 | -42.1 |

| Analogue 36 | -10.2 | -9.1 | -48.9 |

Preclinical Pharmacological Evaluation of Theophylline, 7 3 Nicotinamidopropyl

Non-Human In Vivo Model Investigations

Further research and publication of preclinical studies are required to elucidate the specific pharmacological profile of Theophylline (B1681296), 7-(3-nicotinamidopropyl)-.

Assessment of Modulatory Effects on Cough Reflex in Animal Models

No studies were identified that assessed the modulatory effects of Theophylline, 7-(3-nicotinamidopropyl)- on the cough reflex in any animal models.

Investigation of Vagal Sensory Nerve Activity in Preclinical Species

There is no available research on the investigation of Theophylline, 7-(3-nicotinamidopropyl)-'s effects on vagal sensory nerve activity in preclinical species.

Analysis of Effects on Specific Physiological Systems in Non-Human Organisms

No data exists regarding the analysis of the effects of Theophylline, 7-(3-nicotinamidopropyl)- on specific physiological systems in non-human organisms.

Utilization of Advanced Non-Animal Models and Organ-on-a-Chip Systems

No records were found of Theophylline, 7-(3-nicotinamidopropyl)- being evaluated using advanced non-animal models or organ-on-a-chip systems.

Advanced Methodologies and Future Research Trajectories for Theophylline, 7 3 Nicotinamidopropyl

Design and Synthesis of Novel Analogues with Enhanced Target Selectivity and Potency

The core strategy for advancing the therapeutic utility of theophylline (B1681296) derivatives involves rational drug design and synthesis of novel analogues. The goal is to modulate the molecule's interaction with its biological targets to enhance potency and improve selectivity, thereby maximizing efficacy.

Medicinal chemists modify the theophylline scaffold at several positions, but the N7 position is a common site for introducing diverse substituents to alter pharmacological properties. The synthesis of these new chemical entities often involves multi-step processes. For instance, new derivatives have been created by linking various moieties, such as amino acids or 1,2,3-triazole rings, to the theophylline core. nih.govnih.gov The synthesis strategy for triazole-containing derivatives may involve a "click reaction" with different azido (B1232118) compounds, a method known for its gentle and controllable reaction conditions. nih.gov

These structural modifications aim to achieve more specific interactions with targets like phosphodiesterases (PDEs) or adenosine (B11128) receptors. nih.gov For example, the development of derivatives that selectively inhibit PDE4, an enzyme prominent in inflammatory cells, could enhance the anti-inflammatory effects while minimizing side effects associated with non-selective inhibition. nih.gov Other synthetic efforts have focused on creating derivatives with combined bronchodilator and antibacterial activities by incorporating moieties like substituted phenyl-thiazolo or triazol-ylmethylthio groups. nih.govresearchgate.net Research into theophylline-7-acetic acid derivatives with amino acid moieties has yielded compounds with potent antimycobacterial activity, demonstrating that modifications can introduce entirely new therapeutic actions. nih.gov

| Derivative Class | Synthetic Modification Example | Reported Enhancement | Reference |

|---|---|---|---|

| 1,2,3-Triazole Hybrids | Linking theophylline with azide (B81097) compounds via "click chemistry" | Significant antiproliferative activity against various cancer cell lines, particularly non-small cell lung cancer. | nih.gov |

| Amino Acid Conjugates | Coupling of amino acid moieties to theophylline-7-acetic acid | Potent antimycobacterial activity against Mycobacterium tuberculosis. | nih.gov |

| Thiazolo/Triazole Derivatives | Addition of 6-(4-substituted phenyl)thiazolo or 8-(1,2,4-triazol-3-ylmethylthio) groups | Combined bronchodilator and antibacterial activities. | nih.gov |

| Tetrazole-Bearing Derivatives | Incorporation of a tetrazole scaffold | Potent inhibition of the AChE enzyme, suggesting a potential role in Alzheimer's disease treatment. | rsc.org |

Exploration of Synergistic Effects in Combination Research Strategies

A significant area of modern pharmacology is the use of combination therapies to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects. Theophylline and its derivatives are promising candidates for such strategies.

A well-documented synergistic relationship exists between theophylline and corticosteroids. nih.gov Theophylline can restore the anti-inflammatory effects of corticosteroids in conditions like COPD by enhancing the activity of histone deacetylase-2 (HDAC2), an enzyme often reduced by oxidative stress. nih.govnih.govnih.gov This mechanism allows for a more potent anti-inflammatory response.

In oncology, theophylline has been found to induce apoptosis in various tumor cells when used in combination with standard chemotherapeutic agents like gemcitabine (B846) or cisplatin. nih.gov This suggests that derivatives of Theophylline, 7-(3-nicotinamidopropyl)- could be developed as adjuvants in cancer therapy to enhance the efficacy of existing treatments. The exploration of cocrystals, where theophylline is combined with another active pharmaceutical ingredient (API) in a single crystal lattice, represents another frontier for creating synergistic effects and improving physicochemical properties. nih.gov

| Combination | Disease Context | Observed Synergistic Effect/Mechanism | Reference |

|---|---|---|---|

| Theophylline + Inhaled Corticosteroids (ICS) | Asthma, COPD | Enhances anti-inflammatory effect of ICS by increasing histone deacetylase-2 (HDAC2) activity. | nih.govnih.govnih.gov |

| Theophylline + Gemcitabine/Cisplatin | Cancer | Induces apoptosis in tumor cells, potentially enhancing the efficacy of chemotherapy. | nih.gov |

| Theophylline + Formoterol/Tiotropium | COPD | Investigated for additive bronchodilator effects in patients with stable COPD. | researchgate.net |

Application of Systems Biology and Network Pharmacology for Comprehensive Mechanistic Understanding

The mechanism of action for theophylline is complex, involving multiple targets such as non-selective inhibition of phosphodiesterases (PDEs), antagonism of adenosine receptors, and activation of histone deacetylases. nih.govdrugbank.com Systems biology and network pharmacology are computational approaches that can unravel these complex interactions on a system-wide level.

These methodologies move beyond the "one drug, one target" paradigm to analyze how a compound like Theophylline, 7-(3-nicotinamidopropyl)- interacts with a complex network of proteins, genes, and pathways. By constructing and analyzing these networks, researchers can:

Identify Novel Targets: Uncover previously unknown proteins or pathways affected by the drug.

Predict Polypharmacology: Understand how interactions with multiple targets contribute to both therapeutic efficacy and potential side effects.

Elucidate Disease Mechanisms: Map the drug's effects onto disease-specific networks to better understand how it modulates pathophysiology in conditions like asthma or COPD.

Repurpose Drugs: Identify new therapeutic indications by observing the drug's impact on networks associated with other diseases.

For example, a network pharmacology approach could integrate data on the known targets of a theophylline derivative with gene expression data from respiratory tissues to build a comprehensive model of its anti-inflammatory and bronchodilatory effects.

Development of Predictive In Vitro and In Silico Models for Preclinical Screening and Optimization

To accelerate the development of novel theophylline analogues, researchers are increasingly relying on advanced preclinical models that can better predict human responses. These models help in screening large numbers of compounds efficiently and optimizing lead candidates before moving to more complex studies.

In Silico Models: These computational tools allow for the virtual screening and evaluation of compounds. nih.gov

Molecular Docking: Simulates the binding of a ligand (the drug) to the active site of a target protein, predicting binding affinity and interaction patterns. mdpi.comresearchgate.net This is crucial for designing analogues with higher potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for newly designed molecules. acs.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net

In Vitro Models: Advanced in vitro (laboratory-based) models are being developed to better mimic human physiology. frontiersin.org

3D Organoids and Spheroids: These are three-dimensional cell cultures that self-organize into structures resembling human organs, such as "lung organoids." mdpi.com They provide a more realistic environment to test drug efficacy compared to traditional 2D cell cultures.

Lung-on-a-Chip Systems: Micro-engineered devices that recreate the key functional units of the lung, including mechanical forces like breathing and blood flow. frontiersin.org These systems can be used to study drug toxicity and transport across physiological barriers.

Precision-Cut Lung Slices (PCLS): Thin slices of lung tissue kept viable in culture that retain the complex 3D structure and cellular diversity of the native organ, making them a valuable ex vivo model for screening inhaled therapeutics. frontiersin.orgmdpi.com

Investigation of Novel Biological Applications Beyond Traditional Theophylline Actions

Research is uncovering a range of potential new therapeutic uses for theophylline derivatives that extend far beyond their traditional role as bronchodilators. The structural modifications discussed in section 6.1 are key to unlocking these novel applications.

Studies have shown that newly synthesized theophylline derivatives possess significant biological activities in various disease areas:

Oncology: Certain triazole-containing theophylline derivatives have demonstrated potent antiproliferative activity against cancer cells, including non-small cell lung cancer. nih.gov

Neurodegenerative Diseases: Derivatives bearing a tetrazole scaffold have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. rsc.org

Infectious Diseases: Theophylline analogues have been designed and synthesized to act as antibacterial and antimycobacterial agents. nih.govnih.gov For example, theophylline-7-acetic acid derivatives showed nanomolar activity against Mycobacterium tuberculosis. nih.gov

Antiviral Applications: In silico studies have suggested that theophylline may have antiviral potential by binding to key proteins of viruses like SARS-CoV-2, potentially inhibiting viral entry into host cells. mdpi.com

| Novel Application Area | Proposed Mechanism/Target | Example Derivative Class | Reference |

|---|---|---|---|

| Anticancer | Antiproliferative activity, induction of apoptosis | 1,2,3-Triazole derivatives | nih.gov |

| Alzheimer's Disease | Inhibition of acetylcholinesterase (AChE) | Tetrazole-bearing derivatives | rsc.org |

| Antimycobacterial (Tuberculosis) | Inhibition of M. tuberculosis growth | Theophylline-7-acetic acid amino acid derivatives | nih.gov |

| Antibacterial | Activity against Gram-positive and Gram-negative bacteria | 8-(1,2,4-triazol-3-ylmethylthio)theophyllines | nih.gov |

| Antiviral (e.g., COVID-19) | Binding to viral proteins (e.g., Spike protein) | Theophylline (parent compound) | mdpi.com |

Q & A

Q. How can researchers address discrepancies in solubility data for Theophylline, 7-(3-nicotinamidopropyl)- across experimental conditions?

- Methodological Answer : Discrepancies arise from pH-dependent ionization and solvent polarity. Use a tiered approach: (i) Measure solubility in buffered solutions (pH 1.2–7.4) via shake-flask method. (ii) Validate with HPLC-UV or LC-MS to detect degradation products. (iii) Apply Hansen solubility parameters to identify optimal co-solvents (e.g., PEG 400) .

Q. What strategies optimize the synthetic yield of Theophylline, 7-(3-nicotinamidopropyl)- while minimizing by-products?

- Methodological Answer : Use a two-step synthesis: (i) Alkylation of theophylline with 3-chloropropyl nicotinamide under basic conditions (K₂CO₃ in DMF, 60°C). (ii) Purify via flash chromatography (silica gel, ethyl acetate/methanol 9:1). Monitor reaction progress with thin-layer chromatography (TLC) and optimize stoichiometry (1:1.2 molar ratio) to reduce unreacted starting material .

Q. What in vitro models assess the blood-brain barrier (BBB) permeability of Theophylline, 7-(3-nicotinamidopropyl)-?

- Methodological Answer : Use immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) in Transwell assays. Measure apparent permeability (Papp) using LC-MS quantification. A Papp >5 × 10⁻⁶ cm/s indicates high BBB penetration. Compare with positive controls (e.g., caffeine) and validate with efflux transporter inhibitors (e.g., probenecid) to assess P-glycoprotein interaction .

Data Interpretation and Contradiction Analysis

Q. How should conflicting bioactivity results for Theophylline, 7-(3-nicotinamidopropyl)- in cerebral vs. peripheral tissues be resolved?

- Methodological Answer : Perform tissue-specific pharmacokinetic profiling: (i) Administer radiolabeled compound (³H or ¹⁴C) in animal models. (ii) Quantify tissue distribution via scintillation counting or autoradiography. (iii) Correlate with receptor-binding assays (e.g., adenosine A2A vs. A1 receptor affinity) to explain selectivity .

Q. Why do computational predictions of logP for Theophylline, 7-(3-nicotinamidopropyl)- deviate from experimental values?

- Methodological Answer : Computational tools (e.g., ChemAxon) often underestimate the hydrophilic contribution of the nicotinamide group. Experimentally determine logP via shake-flask method (octanol/water partitioning) with HPLC quantification. Adjust QSPR models using experimental data to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.